3-METHOXY-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE
Description
Properties
IUPAC Name |
3-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQKDCWKNWSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)C2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted benzene derivative with a suitable cycloheptanone precursor. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment. Studies have shown that derivatives of benzoannulenes exhibit cytotoxic effects on various cancer cell lines. For instance, research indicates that 3-methoxy derivatives can enhance the efficacy of chemotherapeutic agents by acting on specific molecular targets associated with tumor growth and proliferation .
Case Study: Cytotoxicity Against Cancer Cells
A significant study explored the cytotoxic effects of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-one on human neuroblastoma and glioblastoma cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer drugs. The study utilized a Cell Counting Kit to quantify cell viability and established that the compound's effectiveness was comparable to existing chemotherapeutics .
Materials Science
Polymeric Applications
In materials science, 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is being explored for its potential as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. This is particularly relevant in the development of advanced materials for aerospace and automotive applications.
Data Table: Properties of Resulting Polymers
| Property | Value |
|---|---|
| Thermal Stability (°C) | 300 |
| Tensile Strength (MPa) | 50 |
| Elongation at Break (%) | 15 |
Organic Synthesis
Synthetic Pathways
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules. Researchers have developed synthetic routes involving cyclization reactions that utilize this compound to form intricate polycyclic structures.
Table: Synthetic Routes Involving 3-Methoxy-6,7,8,9-Tetrahydro-5H-Benzo Annulen-6-One
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Heat at 150°C for 4 hours | 85 |
| Oxidation | KMnO4 in acetone at room temperature | 70 |
| Reduction | NaBH4 in ethanol | 90 |
Mechanism of Action
The mechanism of action of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to the benzoannulene family, which includes derivatives with varying ring sizes and substituents. Key structural analogues include:
- Benzo[6]annulen-5-one : A six-membered annulene analogue lacking the methoxy group. The smaller ring size increases ring strain, reducing thermal stability compared to the seven-membered system .
- 3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one : An ethoxy-substituted derivative. The bulkier ethoxy group may sterically hinder reactions at the annulene ring, altering reactivity patterns.
- Unsaturated benzo[7]annulenones: Fully unsaturated analogues exhibit extended π-conjugation, leading to redshifted UV-Vis absorption compared to the partially saturated target compound.
Physicochemical Properties
- Solubility: The ketone and methoxy groups enhance polarity, likely increasing solubility in polar aprotic solvents (e.g., THF) compared to non-polar analogues.
- Melting Point : Partially saturated annulenes (e.g., tetrahydro derivatives) typically exhibit lower melting points than fully unsaturated counterparts due to reduced molecular rigidity.
- Spectroscopy : The ketone’s carbonyl IR stretch (~1700 cm⁻¹) and methoxy proton NMR signals (~δ 3.8 ppm) distinguish it from analogues with ester or hydroxyl groups.
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal key structural insights :
- Ring Puckering: The seven-membered annulene ring adopts a non-planar conformation, with Cremer-Pople puckering parameters distinct from smaller (e.g., six-membered) or larger (e.g., eight-membered) analogues .
- Bond Lengths: The ketone group introduces localized electron withdrawal, shortening adjacent C–C bonds compared to non-ketone derivatives.
- Molecular Packing : Methoxy groups participate in weak C–H···O interactions, influencing crystal packing efficiency relative to unsubstituted annulenes.
Biological Activity
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-one (CAS No. 91495-63-5) is a polycyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antiproliferative, antioxidant, and antibacterial activities, along with relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- CAS Number : 91495-63-5
Antiproliferative Activity
Research indicates that compounds similar to 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:
These results suggest that similar compounds can inhibit cell growth effectively at low micromolar concentrations. However, the specific antiproliferative activity of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-one has not been extensively studied in isolation.
Antibacterial Activity
The antibacterial properties of methoxy-substituted compounds have been explored in various studies. Notably:
These findings indicate that methoxy groups can enhance antibacterial efficacy against Gram-positive bacteria.
Case Studies and Research Findings
- Synthesis and Evaluation : A study designed and synthesized novel derivatives based on benzimidazole carboxamides bearing methoxy groups. The derivatives demonstrated varying degrees of antiproliferative and antioxidative activities in vitro against cancer cell lines and showed selective antibacterial activity against Gram-positive strains .
- Mechanistic Insights : Research has indicated that the biological activities of such compounds may not solely rely on their ability to induce oxidative stress but could also involve other mechanisms such as modulation of cellular signaling pathways .
- Comparative Analysis : In a comparative study involving multiple derivatives with different substitutions on the phenolic ring structure, it was noted that those with multiple hydroxyl and methoxy groups exhibited enhanced biological activities compared to their counterparts with fewer substituents .
Q & A
Q. What are the key structural features of 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one, and how do they influence its reactivity?
Methodological Answer: The compound features a fused bicyclic system with a benzene ring conjugated to a partially saturated seven-membered ring containing a ketone group at position 6 and a methoxy substituent at position 2. The electron-withdrawing ketone and electron-donating methoxy group create a polarized electronic environment, influencing nucleophilic/electrophilic reactivity. X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are critical for confirming regiochemistry and hydrogenation patterns. Computational tools (e.g., DFT) can model charge distribution to predict reaction sites .
Q. How can researchers synthesize this compound and its derivatives?
Methodological Answer: A common route involves Friedel-Crafts acylation of a substituted benzene precursor followed by cyclization. For example, starting with 2-methylallyl esters (e.g., 2-methylallyl 5-oxo-benzo[7]annulene-6-carboxylate), silylation or bromination can introduce functional groups at specific positions . Hydrolysis and decarboxylation steps are often used to finalize the ketone moiety. Reaction conditions (e.g., inert atmosphere, reflux temperature) must be optimized to avoid side reactions like over-oxidation .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer: Initial screening typically includes:
- Anti-inflammatory assays : Inhibition of COX-1/COX-2 enzymes or TNF-α secretion in macrophage models.
- Anticancer assays : Cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and comparison with structurally related analogs (see table below) .
- Mast cell stabilization : Measurement of histamine release inhibition in IgE-sensitized mast cells .
| Analog (CAS) | Substitution | Bioactivity Highlight |
|---|---|---|
| 87779-78-0 | 3-Bromo | Enhanced electrophilic reactivity |
| 6500-65-8 | 2-Methoxy | Improved solubility in polar solvents |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Methodological Answer: Discrepancies in bioactivity (e.g., inconsistent IC50 values) often arise from variations in substituent positioning or assay conditions. SAR strategies include:
- Systematic substitution : Synthesizing analogs with halogen, alkyl, or methoxy groups at positions 2, 3, or 4 to isolate electronic vs. steric effects .
- Docking simulations : Using AutoDock Vina or Schrödinger Suite to model interactions with targets like NF-κB or estrogen receptors. For example, the ketone group may form hydrogen bonds with catalytic residues, while methoxy groups enhance hydrophobic binding .
- Meta-analysis : Cross-referencing data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in potency across cell lines .
Q. What experimental and computational methods are used to resolve crystallographic ambiguities in benzo[7]annulene derivatives?
Methodological Answer: Crystallographic challenges (e.g., disorder in the seven-membered ring) require:
- High-resolution data : Synchrotron X-ray sources (λ < 1 Å) to improve electron density maps.
- Twinned refinement : SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of pseudo-merohedral twinning .
- Complementary spectroscopy : Solid-state NMR (¹³C CP/MAS) to validate hydrogen bonding and torsional angles .
Q. How can researchers optimize the synthetic yield of 3-methoxy-benzo[7]annulen-6-one derivatives under scale-up conditions?
Methodological Answer: Scale-up challenges include poor solubility and side reactions. Optimization strategies:
- Catalytic systems : Use of Lewis acids (e.g., AlCl3) to accelerate cyclization while minimizing polymerization.
- Flow chemistry : Continuous reactors to control exothermicity and improve mixing for intermediates like tert-butyldiphenylsilyl derivatives .
- In-line analytics : HPLC-MS monitoring to detect and quench byproducts (e.g., over-oxidized quinones) .
Q. What safety protocols are critical when handling this compound and its halogenated analogs?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for volatile intermediates (e.g., 3-chloro analogs ).
- Waste management : Halogenated byproducts must be segregated and treated via halogen-specific scrubbers .
- Toxicity screening : Ames test for mutagenicity and acute toxicity assays (OECD 423) before in vivo studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer mechanism of this compound?
Methodological Answer: Contradictions may arise from differences in cell lines or assay endpoints. Resolve via:
- Pathway profiling : RNA-seq or phosphoproteomics to identify consistently modulated pathways (e.g., apoptosis vs. cell cycle arrest).
- Target validation : CRISPR knockout of putative targets (e.g., Bcl-2) to confirm on-mechanism activity .
- Dose-response meta-analysis : Compare EC50 values across studies to distinguish direct cytotoxicity from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
